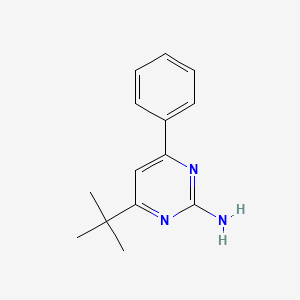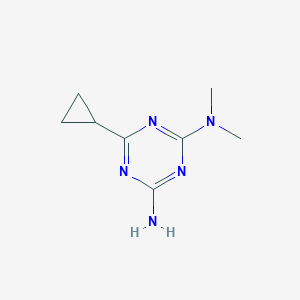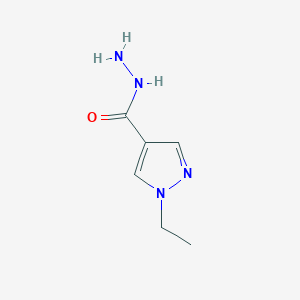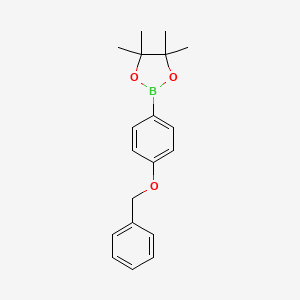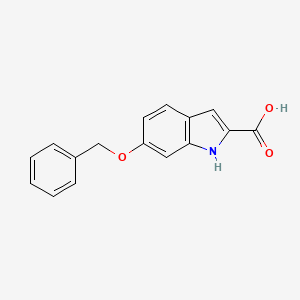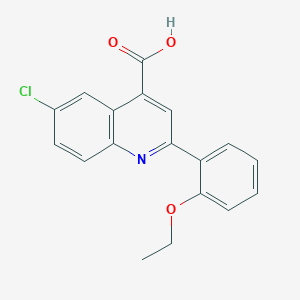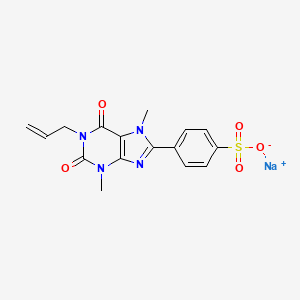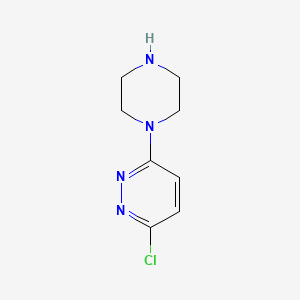
2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion
Übersicht
Beschreibung
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindungen haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Sie haben sich als wichtige Zwischenprodukte für die Synthese neuer Medikamente mit unterschiedlichen Anwendungen erwiesen .
Herbizide
N-Isoindolin-1,3-dion-Heterocyclen wurden bei der Entwicklung von Herbiziden eingesetzt . Ihre einzigartigen chemischen Eigenschaften machen sie effektiv bei der Kontrolle des Wachstums unerwünschter Pflanzen.
Farbstoffe und Pigmente
Diese Verbindungen wurden bei der Herstellung von Farbstoffen und Pigmenten eingesetzt . Ihre Fähigkeit, eine Vielzahl von Farben zu erzeugen, macht sie in dieser Branche wertvoll.
Polymeradditive
N-Isoindolin-1,3-dion-Heterocyclen wurden als Additive in der Polymersynthese eingesetzt . Sie können die Eigenschaften von Polymeren verbessern und sie so für bestimmte Anwendungen besser geeignet machen.
Organische Synthese
Diese Verbindungen wurden in verschiedenen organischen Syntheseverfahren eingesetzt . Ihre Reaktivität und ihre vielfältigen chemischen Eigenschaften machen sie nützlich bei der Herstellung einer Vielzahl organischer Verbindungen.
Photochrome Materialien
N-Isoindolin-1,3-dion-Heterocyclen wurden bei der Entwicklung photochromer Materialien eingesetzt . Diese Materialien ändern ihre Farbe als Reaktion auf Licht, was sie für eine Vielzahl von Anwendungen nützlich macht, von Brillen bis hin zu Sicherheitsfarben.
Dopaminrezeptormodulation
Isoindoline und Isoindolin-1,3-dion haben ein Potenzial bei der Modulation des Dopaminrezeptors D3 gezeigt, was auf eine mögliche Anwendung als Antipsychotika hindeutet .
Behandlung der Alzheimer-Krankheit
Die Hemmung der β-Amyloid-Proteinaggregation durch diese Verbindungen deutet auf ein mögliches Potenzial bei der Behandlung der Alzheimer-Krankheit hin .
Biochemische Analyse
Biochemical Properties
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom can participate in halogen bonding, which can influence its binding affinity to certain proteins. Additionally, the isoindoline-1,3-dione moiety can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. These interactions can modulate the function of enzymes and proteins, making 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione a valuable tool in biochemical research .
Cellular Effects
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. The impact of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione on cellular function highlights its potential as a research tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert conditions to prevent degradation. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to changes in its activity. Long-term studies have shown that 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione can have sustained effects on cellular function, making it a valuable tool for prolonged experiments .
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Studies have identified threshold doses at which the compound’s effects become pronounced. Understanding the dosage effects is essential for determining the safe and effective use of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in research .
Metabolic Pathways
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic fluxes and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and its utility in studying metabolic processes .
Transport and Distribution
The transport and distribution of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms is essential for predicting the compound’s distribution and its effects on different tissues .
Eigenschaften
IUPAC Name |
2-(4-bromo-3-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPZBCHKQSHXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396036 | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51132-00-4 | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51132-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-oxobutyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)
